(1,3-Diphenylbutyl)-o-xylene

Physical property differentiation Isomer comparison Solvent selection

(1,3-Diphenylbutyl)-o-xylene (CAS 74921‑47‑4; IUPAC 1-(2,4-diphenylpentyl)-2-methylbenzene) is a C₂₄H₂₆ diarylalkane consisting of an ortho-xylene core mono‑substituted by a 1,3-diphenylbutyl chain. It is classified under Japan’s MITI Number 4‑71 as “1‑Xylyl‑1,3‑diphenylbutane” and listed on EINECS (278‑026‑9).

Molecular Formula C24H26
Molecular Weight 314.5 g/mol
CAS No. 74921-47-4
Cat. No. B12660132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Diphenylbutyl)-o-xylene
CAS74921-47-4
Molecular FormulaC24H26
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(CC(C)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C24H26/c1-19-11-9-10-16-23(19)18-24(22-14-7-4-8-15-22)17-20(2)21-12-5-3-6-13-21/h3-16,20,24H,17-18H2,1-2H3
InChIKeyCBSMTUWGOKTDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,3-Diphenylbutyl)-o-xylene (CAS 74921-47-4) – Procurement-Ready Baseline Profile for the ortho-Xylene Diphenylbutyl Isomer


(1,3-Diphenylbutyl)-o-xylene (CAS 74921‑47‑4; IUPAC 1-(2,4-diphenylpentyl)-2-methylbenzene) is a C₂₄H₂₆ diarylalkane consisting of an ortho-xylene core mono‑substituted by a 1,3-diphenylbutyl chain. It is classified under Japan’s MITI Number 4‑71 as “1‑Xylyl‑1,3‑diphenylbutane” and listed on EINECS (278‑026‑9) [1]. The compound is one of five closely related diphenylbutyl-xylene positional isomers that share the same molecular formula and regulatory category but differ in the attachment point of the diphenylbutyl group to the xylene ring, which measurably alters boiling point, flash point, density, and computed logP .

Why Generic Substitution of (1,3-Diphenylbutyl)-o-xylene (74921-47-4) with Other Diphenylbutyl-Xylene Isomers Introduces Measurable Performance Drift


All diphenylbutyl-xylene isomers share the same molecular formula (C₂₄H₂₆) and Japanese CSCL regulatory category (MITI 4‑71), yet the position of the ortho-methyl groups and the diphenylbutyl attachment point generates consistent, quantifiable differences in boiling point (range: 412.4 → ~420 °C), flash point (201.6 → 206.1 °C), density (1.004 → 1.011 g/cm³), and computed logP (6.52 → 6.63) across the isomer series . In patent‑documented applications such as non‑reactive diluents for epoxy‑amine pipe coatings (US 5,192,816), the specific isomer choice governs viscosity adjustment, film‑formation behaviour, and chlorine‑uptake performance; the patent explicitly names 1‑xylyl‑1,3‑diphenylbutane (the o‑xylene derivative) alongside bis(α‑methylbenzyl)xylene as functionally interchangeable, while meta‑ and para‑isomers are not included in the claims [1]. Substituting without verifying isomer identity therefore risks altering both physical handling properties and validated application‑specific outcomes.

Quantitative Differentiation Evidence for (1,3-Diphenylbutyl)-o-xylene (74921-47-4) vs. Closest Analogues


Boiling Point, Density, and Flash Point Differentiation Across Five Diphenylbutyl-Xylene Positional Isomers

The ortho‑xylene derivative (74921‑47‑4) exhibits a boiling point of 414.3 °C, density of 1.011 g/cm³, and flash point of 202.7 °C . This places it intermediate within the isomer series: the m‑xylene isomer (94279‑12‑6) has the lowest boiling point at 412.4 °C and lowest flash point at 201.6 °C ; the p‑xylene isomer (84255‑44‑7) has a higher boiling point of 416.6 °C and flash of 204.1 °C ; the 4‑(1,3‑diphenylbutyl)‑o‑xylene positional isomer (56525‑86‑1) reaches ~420 °C boiling with density dropping to 1.004 g/cm³ . The target compound and the m‑xylene isomer share the highest density (1.011 g/cm³) among the five isomers, while the para and 4‑substituted ortho isomers have lower density (1.004 g/cm³).

Physical property differentiation Isomer comparison Solvent selection

Computed logP Differentiation: ortho-Isomer (74921-47-4) vs. meta-Isomer (94279-12-6) vs. 4-Substituted ortho-Isomer (56525-86-1)

The computed logP of (1,3-diphenylbutyl)-o-xylene (74921‑47‑4) is 6.51510 , which is approximately 0.11 log units lower than that of the meta‑isomer (94279‑12‑6, logP 6.62910) and the 4‑(1,3‑diphenylbutyl)‑o‑xylene positional isomer (56525‑86‑1, logP 6.62910) . This difference, while modest, is consistent with the altered spatial arrangement of the ortho‑methyl group relative to the diphenylbutyl chain, which modifies the molecular surface area accessible for hydrophobic interactions.

Lipophilicity logP comparison Partition coefficient

Patent-Documented Functional Role: Non-Reactive Diluent in Epoxy-Amine Pipe Coatings with Quantified Chlorine-Take-Up Specification

U.S. Patent 5,192,816 (Mitsui Petrochemical Industries) discloses a coating composition for potable‑water pipe interiors in which Component (C) is explicitly selected from 1‑xylyl‑1,3‑diphenylbutane (the generic name covering the o‑xylene derivative), bis(α‑methylbenzyl)xylene, and 1‑xylyl‑1‑(3‑α‑methylbenzylphenyl)ethane. This component is defined as non‑reactive toward the epoxy‑amine matrix and is incorporated at 3–20 parts by weight per 100 parts of resin plus hardener to improve handling and film‑forming properties. The cured film must absorb or consume no more than 1 ppm chlorine from flowing city water [1]. The ortho‑isomer is specifically named in the claims; the meta‑ and para‑isomers are not recited, establishing a documented functional preference in a regulated application context [2].

Pipe coating Epoxy diluent Chlorine resistance Non-reactive modifier

Patent and Literature Visibility: ortho-Isomer (74921-47-4) Holds Measurable Prior-Art Presence vs. meta-Isomer (94279-12-6)

The ortho‑isomer (74921‑47‑4) is linked to at least one granted U.S. patent (5,192,816) in which it is a claimed component [1]. In contrast, PubChemLite reports 0 patents and 0 literature entries for the meta‑isomer (94279‑12‑6) [2]. While not a functional performance metric per se, this difference in documented prior‑art footprint is relevant for freedom‑to‑operate assessments and for R&D teams seeking compounds with established application precedence rather than entirely uncharacterized analogues.

Patent landscape Prior art Literature count

Regulatory Inventory Convergence: All Diphenylbutyl-Xylene Isomers Share MITI 4-71 but Differ in CAS-Specific EINECS and Inventory Listings

Under Japan’s Chemical Substances Control Law (CSCL), all five diphenylbutyl‑xylene isomers are grouped under MITI Number 4‑71 and the generic name “1‑Xylyl‑1,3‑diphenylbutane” [1]. However, each isomer holds a distinct CAS registry number and EINECS listing: the ortho‑isomer (74921‑47‑4) corresponds to EINECS 278‑026‑9, while the meta‑isomer (94279‑12‑6) maps to EINECS 304‑758‑6, the para‑isomer (84255‑44‑7) to EINECS 282‑593‑8, and the 4‑substituted meta‑isomer (84255‑43‑6) to EINECS 282‑592‑2 . For procurement subject to EU REACH or Japanese CSCL notification obligations, the distinct EINECS numbers mean that each isomer must be treated as a separate substance for pre‑registration and tonnage‑band tracking, even though they share the same MITI classification.

Regulatory inventory CSCL Japan EINECS Chemical notification

Class-Level Differentiation from Simpler Diarylalkane Solvents: Molecular Weight and Boiling Point vs. Phenyl Xylyl Ethane (PXE)

Phenyl xylyl ethane (PXE; C₁₆H₁₈, MW 210.3 g/mol) is a widely used diarylalkane solvent and heat‑transfer fluid with a boiling point of approximately 306 °C and density ~0.96 g/cm³ . (1,3‑Diphenylbutyl)‑o‑xylene (C₂₄H₂₆, MW 314.46 g/mol) has a significantly higher molecular weight (+104 Da), a boiling point elevated by >100 °C (414.3 °C), and higher density (1.011 g/cm³). The extended alkyl‑aryl architecture of the diphenylbutyl‑xylene series provides a higher thermal operating window and greater hydrophobicity (logP ~6.5 vs. ~4–5 for PXE), positioning it for applications requiring low‑volatility, high‑temperature non‑reactive diluents rather than general‑purpose solvent or heat‑transfer roles .

Diarylalkane solvent Heat transfer fluid PXE comparison

Validated Application Scenarios for (1,3-Diphenylbutyl)-o-xylene (74921-47-4) Based on Quantitative Evidence


Non-Reactive Diluent in Epoxy-Amine Coatings for Potable-Water Pipe Interiors

U.S. Patent 5,192,816 explicitly claims 1-xylyl-1,3-diphenylbutane (the o-xylene derivative) as Component (C) in a two-part epoxy-amine formulation applied to the inner surface of pipes carrying chlorinated city water. The compound is non-reactive toward the epoxy matrix, used at 3–20 phr to adjust viscosity and improve film formation, and the cured coating must demonstrate chlorine take-up of ≤1 ppm [1]. Procurement for this application requires the ortho-isomer specifically, as meta- and para-isomers are not recited in the patent claims.

High-Boiling Aromatic Solvent or Non-Volatile Process Diluent

With a boiling point of 414.3 °C, density of 1.011 g/cm³, and flash point of 202.7 °C, (1,3-diphenylbutyl)-o-xylene offers a thermal operating window more than 100 °C higher than commodity diarylalkane solvents such as PXE (BP ~306 °C). Its computed logP of 6.52 indicates strong hydrophobicity, making it suitable as a high-temperature, water-immiscible process solvent where low vapour pressure and minimal evaporative loss are critical .

Chemical Intermediate Requiring Ortho-Substitution Pattern for Further Derivatization

The ortho-methyl group adjacent to the diphenylbutyl attachment point creates a sterically and electronically distinct environment compared to meta- and para-isomers, which may influence regioselectivity in subsequent electrophilic substitution or cross-coupling reactions. The compound's documented synthesis via Friedel-Crafts alkylation of o-xylene with a diphenylbutyl precursor, typically employing AlCl₃ catalysis, is consistent with established industrial alkylation routes [2]. Researchers requiring a specific substitution pattern for structure-activity relationship studies should specify CAS 74921-47-4 to ensure the ortho configuration.

Regulatory-Compliant Procurement for Japan CSCL and EU REACH Inventories

For organizations requiring substances listed on the Japanese Existing Chemical Substances inventory (MITI 4-71) and the EU EINECS inventory (278-026-9), CAS 74921-47-4 provides a clearly defined regulatory identity. The distinct EINECS number differentiates it from the meta-isomer (304-758-6) and para-isomer (282-593-8), ensuring correct substance identification for pre-registration, tonnage reporting, and safety data sheet authoring .

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